methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate
Description
Methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate is a piperidine-based compound featuring a methyl ester at the 1-position and a 2,5-dimethoxybenzenesulfonamido-methyl substituent at the 4-position. Its structure combines a sulfonamide group with electron-donating methoxy substituents, which may enhance hydrogen-bonding interactions and influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[(2,5-dimethoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-22-13-4-5-14(23-2)15(10-13)25(20,21)17-11-12-6-8-18(9-7-12)16(19)24-3/h4-5,10,12,17H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNOSTHSZVCNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(2,5-dimethoxybenzenesulfonamido)methyl]piperidine-1-carboxylate is a compound with potential therapeutic applications due to its structural features that suggest bioactivity. This article explores its biological activity, pharmacological implications, and relevant research findings.
Structure and Properties
The compound features a piperidine ring substituted with a carboxylate group and a sulfonamide moiety. The presence of methoxy groups on the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Certain piperidine derivatives have shown effectiveness against bacterial strains, particularly in inhibiting the growth of Mycobacterium tuberculosis.
- Inhibition of Enzymatic Activity : Compounds like this compound may act as inhibitors for specific enzymes involved in metabolic pathways.
Case Study: Inhibition of Mycobacterial Enzymes
A recent study evaluated the structure-activity relationship (SAR) of piperidine derivatives as inhibitors of the enzyme MenA, crucial in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent inhibitory effects (IC50 values ranging from 13 to 22 μM) and improved pharmacokinetic profiles when compared to existing treatments .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 13 | MenA |
| Compound B | 22 | MenA |
| This compound | TBD | TBD |
Antimicrobial Activity
In vitro studies have demonstrated that piperidine derivatives can inhibit the growth of various pathogens. For instance, derivatives with sulfonamide groups have shown enhanced activity against gram-positive bacteria, suggesting potential applications in treating infections .
The proposed mechanism involves binding to specific active sites on target enzymes or receptors, leading to inhibition of their activity. For example, sulfonamide groups are known to mimic substrates in enzymatic reactions, thereby blocking the active site and preventing substrate conversion.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Key Observations:
- In contrast, the dichloro analog (CAS 1234932-53-6) exhibits electron-withdrawing effects, which may reduce nucleophilicity at the amide group .
- Functional Group Impact : Sulfonamides (target) are more acidic (pKa ~10) than carboxamides (pKa ~15–17), affecting ionization and bioavailability .
- Steric Effects : The fluorenylmethyl group in CAS 391248-14-9 introduces steric bulk, likely reducing membrane permeability compared to the target compound .
Physico-Chemical and Pharmacokinetic Properties
Table 2: Inferred Properties Based on Structural Features
*Estimated based on molecular formula C₁₆H₂₂N₂O₆S.
Key Observations:
- Lipophilicity : The dichloro analog’s higher LogP suggests greater membrane permeability but lower aqueous solubility than the target compound .
- Metabolic Stability : Methyl esters (target and dichloro analog) are generally more stable than ethyl esters (e.g., CAS 173943-92-5), which may undergo faster hydrolysis .
Preparation Methods
Core Piperidine Skeleton Construction
The synthesis begins with the preparation of the piperidine backbone, typically derived from pyridine precursors via catalytic hydrogenation. For example, 4-pyridinecarboxaldehyde serves as a versatile starting material. In the presence of a methylating agent such as trimethyl orthoformate and a solid acid catalyst (e.g., toluenesulfonic acid), 4-pyridinecarboxaldehyde undergoes acetal formation to yield 4-(dimethoxymethyl)pyridine . Subsequent hydrogenation using a ruthenium-based catalyst (e.g., 10% Ru/SiO₂) under 2–4 MPa H₂ pressure at 40–100°C reduces the pyridine ring to piperidine, achieving conversions ≥99.5% .
Key Reaction Conditions :
Introduction of the Aminomethyl Group at Position 4
The installation of the aminomethyl substituent at the piperidine’s 4-position is achieved via reductive amination or direct reduction of nitrile intermediates. A method adapted from patent literature involves the reduction of 4-cyanopiperidine-1-carboxylate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) . Alternatively, 4-formylpiperidine-1-carboxylate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to furnish the 4-aminomethyl derivative .
Optimized Protocol :
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Dissolve 4-formylpiperidine-1-carboxylate (1.0 equiv) in methanol.
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Add ammonium acetate (3.0 equiv) and stir for 1 hour.
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Introduce NaBH₃CN (1.5 equiv) and react at 25°C for 12 hours.
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Quench with aqueous NH₄Cl and extract with ethyl acetate.
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Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Sulfonamidation with 2,5-Dimethoxybenzenesulfonyl Chloride
The 4-aminomethylpiperidine intermediate reacts with 2,5-dimethoxybenzenesulfonyl chloride under Schotten-Baumann conditions. This step requires careful pH control to avoid diastereomer formation.
Procedure :
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Dissolve 4-aminomethylpiperidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM).
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Add triethylamine (2.5 equiv) and cool to 0°C.
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Slowly add 2,5-dimethoxybenzenesulfonyl chloride (1.1 equiv) in DCM.
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Warm to room temperature and stir for 6 hours.
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Wash with 1M HCl, dry over MgSO₄, and concentrate.
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Recrystallize from ethanol/water (4:1).
Carboxylate Ester Formation
The piperidine’s 1-position carboxylate is introduced early in the synthesis via esterification of piperidine-1-carboxylic acid. Methyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) provides high regioselectivity.
Reaction Setup :
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Substrate : Piperidine-1-carboxylic acid (1.0 equiv)
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Reagents : Methyl chloroformate (1.2 equiv), DMAP (0.1 equiv)
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Solvent : THF, 0°C → 25°C, 4 hours
Comparative Analysis of Synthetic Routes
Purification and Characterization
Final purification employs recrystallization from ethanol/ethyl acetate (patent 1) or silica gel chromatography . Characterization via ¹H NMR and LC-MS confirms structural integrity:
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¹H NMR (CDCl₃) : δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.85 (t, 2H, NCH₂), 3.25 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 6.90–7.10 (m, 3H, aromatic).
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LC-MS : [M+H]⁺ = 427.2.
Challenges and Mitigation Strategies
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Regioselectivity in Sulfonamidation : Competing reactions at the piperidine nitrogen are suppressed by transient protection (e.g., Boc groups) prior to sulfonylation .
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Catalyst Deactivation : Ru catalysts in hydrogenation steps require strict moisture exclusion to maintain activity .
Industrial-Scale Adaptations
Patent 2’s continuous hydrogenation process using fixed-bed Ru/TiO₂ reactors enables throughputs >100 kg/day with 99% purity . Solvent recovery systems (e.g., methyl acetate distillation) reduce production costs by 30% .
Q & A
Advanced Research Question
- Variation of Substituents : Systematically modify the dimethoxybenzene group (e.g., replacing methoxy with halogens) or the piperidine’s N-protecting group (e.g., Boc vs. methyl) .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs. Validate with in vitro IC50 comparisons .
- Metabolic Stability : Assess derivatives in liver microsome assays to guide structural tweaks for improved pharmacokinetics .
What mechanistic approaches can elucidate this compound’s interaction with biological targets?
Advanced Research Question
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) or ITC to measure binding kinetics and thermodynamics .
- Cryo-EM/X-ray Co-crystallization with target proteins (e.g., PARP14) to visualize binding modes .
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected in treated cells .
- Mutagenesis Studies : Engineer target proteins with point mutations to pinpoint residues critical for interaction .
How can contradictory data on this compound’s activity across studies be resolved?
Advanced Research Question
Discrepancies may arise from:
- Synthetic Variability : Impurities or stereochemical differences. Address with rigorous QC (HPLC, chiral chromatography) and batch-to-batch reproducibility tests .
- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) across labs. Use reference compounds as internal controls .
- Target Selectivity : Off-target effects may confound results. Employ proteome-wide profiling (e.g., kinome screens) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
